molecular formula C18H14N2O3 B14452208 2-(Furan-2-yl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxazole CAS No. 77052-26-7

2-(Furan-2-yl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxazole

Cat. No.: B14452208
CAS No.: 77052-26-7
M. Wt: 306.3 g/mol
InChI Key: KLBGPOVLSIUBJW-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole is a heterocyclic compound that features a furan ring fused with a benzoxazole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with benzoxazole precursors in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzoxazole derivatives, such as:

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid

Uniqueness

What sets 2-(Furan-2-yl)-2,2’,3,3’-tetrahydro-2,2’-bi-1,3-benzoxazole apart is its unique combination of the furan and benzoxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

77052-26-7

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,3-benzoxazol-2-yl)-2-(furan-2-yl)-3H-1,3-benzoxazole

InChI

InChI=1S/C18H14N2O3/c1-3-8-14-12(6-1)19-17(22-14)18(16-10-5-11-21-16)20-13-7-2-4-9-15(13)23-18/h1-11,17,19-20H

InChI Key

KLBGPOVLSIUBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(O2)C3(NC4=CC=CC=C4O3)C5=CC=CO5

Origin of Product

United States

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